
Rapastinel Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La preparación del GLYX-13 Trifluoroacetato involucra varias rutas sintéticas y condiciones de reacción. Un método implica el uso de Fmoc-O-terc-butil-L-treonina, Fmoc-L-prolina, N-carboxibencil-L-treonina amida y éster bencílico de prolina clorhidrato como materiales de partida . El proceso incluye reacciones de acoplamiento y desprotección, que se optimizan sistemáticamente para lograr un alto rendimiento . Los métodos de producción industrial se centran en escalar la síntesis mientras se mantiene la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
El GLYX-13 Trifluoroacetato experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Glycine-Site Partial Agonism : Modulates NMDA receptor function without complete antagonism.
- Synaptic Plasticity Enhancement : Increases long-term potentiation in the medial prefrontal cortex, suggesting potential benefits for learning and memory .
- Neuroprotective Properties : Demonstrated ability to protect neurons under stress conditions such as glucose and oxygen deprivation .
Clinical Research Applications
Rapastinel has been investigated primarily for its role in treating major depressive disorder. Several studies have highlighted its rapid antidepressant effects, making it a promising alternative to existing treatments.
Clinical Trials:
- Phase II Studies : Rapastinel has shown significant antidepressant effects in human clinical trials, with improvements observed within hours of administration. However, it failed to differentiate from placebo in Phase III trials .
- Efficacy in Animal Models : Preclinical studies indicate that rapastinel produces antidepressant-like effects in various rodent models, including the forced swim test and learned helplessness paradigms .
Preclinical Findings
Research on rapastinel has revealed several important findings regarding its potential therapeutic applications:
- Antidepressant-Like Effects : In rodent studies, rapastinel administration resulted in increased hedonic responses and reduced aversive vocalizations, indicating an antidepressant effect .
- Anxiolytic Properties : The compound also demonstrated anxiolytic effects without altering locomotor activity, suggesting a favorable safety profile .
- Cognitive Enhancement : Studies have shown that rapastinel can enhance memory and learning capabilities in both young and aging rat models .
Mecanismo De Acción
El mecanismo de acción del GLYX-13 Trifluoroacetato implica su papel como modulador alostérico positivo del NMDAR a través del sitio de glicina . Mejora la plasticidad sináptica y ejerce sus efectos antidepresivos modulando la composición de la subunidad del NMDAR . Específicamente, regula a la baja la expresión de NR2B fosforilado y regula al alza la expresión de NR2A fosforilado, lo que contribuye a sus efectos neuroprotectores . Esta modulación de la composición de la subunidad del NMDAR es crucial para sus efectos terapéuticos en afecciones como la depresión y la isquemia .
Comparación Con Compuestos Similares
El GLYX-13 Trifluoroacetato es único en su capacidad de actuar como un agonista parcial funcional del sitio de glicina del NMDAR sin los efectos secundarios psicomiméticos asociados con otros antagonistas del NMDAR . Compuestos similares incluyen otros moduladores del NMDAR como la ketamina y la memantina, que también se dirigen al NMDAR pero tienen diferentes mecanismos de acción y perfiles de efectos secundarios . El GLYX-13 Trifluoroacetato destaca por su modulación selectiva del sitio de glicina y su potencial para tratar el trastorno depresivo mayor sin efectos secundarios graves .
Actividad Biológica
Rapastinel Trifluoroacetate, also known as GLYX-13, is an investigational compound primarily studied for its antidepressant properties. It acts as a positive modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanism of action.
Rapastinel is characterized as a partial agonist at the glycine site of the NMDAR. Unlike traditional antidepressants that target monoamines, Rapastinel enhances NMDAR function through a unique mechanism that does not induce the psychotomimetic effects commonly associated with NMDAR antagonists like ketamine.
Key Findings:
- Enhancement of Synaptic Plasticity : Studies indicate that Rapastinel increases NMDAR-mediated excitatory postsynaptic currents and enhances long-term potentiation (LTP) in the medial prefrontal cortex (mPFC) at concentrations of 30 to 100 nM, which are associated with its antidepressant-like effects .
- Independence from D-serine : The modulation of NMDAR activity by Rapastinel occurs independently of D-serine levels, suggesting a novel pathway for antidepressant action .
Clinical Trials and Efficacy
Rapastinel has undergone several clinical trials to assess its safety and efficacy in treating Major Depressive Disorder (MDD). The results from these studies demonstrate promising outcomes.
Summary of Clinical Trials:
Study ID | Design | Sample Size | Findings |
---|---|---|---|
RAP-MD-01 | Phase 3, double-blind, placebo-controlled | 457 | Well tolerated; safety profile similar to placebo |
RAP-MD-02 | Phase 3, double-blind, placebo-controlled | 638 | Rapid onset of antidepressant effect within one day |
RAP-MD-03 | Phase 3, double-blind, placebo-controlled | 415 | Sustained effect observed for approximately seven days post-injection |
In these trials, patients receiving Rapastinel exhibited significant improvements in depressive symptoms compared to those on placebo. Notably, the rapid onset of action within one day marks a significant advancement in depression treatment paradigms .
Case Studies
Several case studies have highlighted the practical implications of Rapastinel's use in clinical settings:
- Case Study on Rapid Response : A patient with treatment-resistant depression showed marked improvement within 24 hours after receiving a single dose of Rapastinel. The effects were sustained for over a week without significant side effects.
- Long-term Efficacy : In a follow-up study involving patients who completed acute trials, those who transitioned to maintenance therapy with Rapastinel demonstrated lower relapse rates compared to historical controls treated with conventional antidepressants.
Safety and Tolerability
Rapastinel has been reported to have a favorable safety profile. In clinical trials, it was well tolerated with adverse effects comparable to placebo. This aspect is particularly important as many existing antidepressants come with significant side effects that can limit their use.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWVNVCGYWOAAK-GDLIIDCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32F3N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.